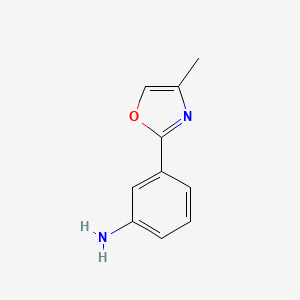

3-(4-Methyl-1,3-oxazol-2-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-methyl-1,3-oxazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-6-13-10(12-7)8-3-2-4-9(11)5-8/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVNEULSHINZKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=N1)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861011-95-2 | |

| Record name | 3-(4-methyl-1,3-oxazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 3 4 Methyl 1,3 Oxazol 2 Yl Aniline Analogs

Transformations at the Aniline (B41778) Moiety

The aniline portion of the molecule is a primary site for various chemical modifications, largely dictated by the electron-donating nature of the amino group.

Electrophilic Aromatic Substitution Reactions

The amino group (-NH2) of the aniline ring is a potent activating group, directing electrophilic aromatic substitution to the ortho and para positions. byjus.com This is due to the resonance stabilization of the intermediate carbocation, where the lone pair of electrons on the nitrogen atom can delocalize into the aromatic ring. Consequently, reactions such as halogenation, nitration, and sulfonation can be readily achieved.

However, the high reactivity of the aniline ring can sometimes lead to multiple substitutions. For instance, reaction with bromine water typically results in the formation of a trisubstituted product, 2,4,6-tribromoaniline, as a white precipitate at room temperature. byjus.com To achieve monosubstitution, the reactivity of the amino group is often modulated by converting it into an amide, which is a less powerful activator. The amide can then be hydrolyzed back to the amine after the desired substitution has occurred.

Nitration of aniline presents a unique challenge. Direct nitration with a mixture of nitric and sulfuric acids can lead to a significant amount of the meta-isomer. byjus.com This is because the strongly acidic conditions protonate the amino group to form the anilinium ion (-NH3+), which is a meta-directing group. byjus.com To favor the formation of ortho and para isomers, the amino group is typically protected via acylation before nitration.

Sulfonation of aniline with sulfuric acid initially forms anilinium hydrogen sulfate. Upon heating, this rearranges to sulfanilic acid, which can exist as a zwitterion. byjus.com

| Reaction | Reagents | Typical Products | Controlling Factors |

| Halogenation | Bromine water | 2,4,6-Tribromoaniline | Protection of the amino group for monosubstitution |

| Nitration | Nitric acid, Sulfuric acid | Mixture of ortho, meta, and para isomers | Protection of the amino group to favor ortho/para substitution |

| Sulfonation | Sulfuric acid | Sulfanilic acid | Reaction temperature |

Amine Functionalization and Modification

The primary amino group of 3-(4-methyl-1,3-oxazol-2-yl)aniline is a versatile handle for a wide array of functionalization reactions. It can readily undergo acylation with acyl chlorides or anhydrides to form amides. This transformation is not only a means of protecting the amine during other reactions but also a way to introduce diverse structural motifs.

Furthermore, the amine can be alkylated, although direct alkylation can sometimes be challenging to control and may lead to mixtures of primary, secondary, and tertiary amines. Reductive amination, involving the reaction of the aniline with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for the synthesis of secondary and tertiary amines.

The diazotization of the primary aromatic amine is a cornerstone of organic synthesis. Treatment of the aniline with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures yields a diazonium salt. This intermediate is highly versatile and can be used in a variety of subsequent reactions.

Reactivity of the 1,3-Oxazole Ring System

The 1,3-oxazole ring, while aromatic, exhibits its own distinct reactivity patterns, which can be exploited for further derivatization.

Functionalization at Peripheral Positions of the Oxazole (B20620) Ring

The methyl group at the C4 position of the oxazole ring can potentially undergo reactions typical of benzylic positions, such as radical halogenation, although this can be challenging to achieve selectively. The protons on the methyl group can also be sufficiently acidic to be removed by a strong base, creating a nucleophilic center for further reactions.

Direct electrophilic substitution on the oxazole ring itself is generally difficult due to the electron-withdrawing nature of the nitrogen atom. However, metallation of the oxazole ring, for instance, through lithium-halogen exchange or direct deprotonation with a strong base, can generate a nucleophilic species that can then react with various electrophiles.

Heterocycle-Specific Reactions

The 1,3-oxazole ring can participate in a number of reactions characteristic of this heterocycle. For example, it can undergo cycloaddition reactions, acting as a diene or a dienophile depending on the reaction partner. The ring can also be cleaved under certain conditions, such as strong acid or base hydrolysis, which can be a useful strategy for accessing different classes of compounds.

Some 1,3-oxazole derivatives have been shown to undergo intramolecular cyclodehydration to form 4H-1,3-oxazol-5-ones. mdpi.com These oxazolones are themselves reactive intermediates that can participate in further transformations, such as Friedel-Crafts acylation. mdpi.com

Formation of Azo Compounds and Other Conjugated Systems

The diazotization of the aniline moiety of this compound opens up a facile route to the synthesis of azo compounds. The resulting diazonium salt can be coupled with electron-rich aromatic compounds, such as phenols and anilines, in what is known as an azo coupling reaction. unb.ca This reaction is the basis for the synthesis of a vast array of azo dyes, which are known for their vibrant colors. uobasrah.edu.iq

The general scheme for the formation of an azo compound involves two main steps:

Diazotization: The primary aromatic amine is converted to a diazonium salt using nitrous acid. unb.ca

Azo Coupling: The diazonium salt then acts as an electrophile and attacks an activated aromatic ring of a coupling agent. unb.ca

Annulation and Ring-Fusion Reactions for Novel Scaffolds

The strategic functionalization of the this compound scaffold through annulation and ring-fusion reactions presents a powerful avenue for the synthesis of complex, polycyclic heterocyclic systems. These reactions, which involve the construction of a new ring fused to the existing aniline core, leverage the inherent reactivity of the arylamine to engage in cyclization cascades with appropriate reagents. The resulting fused structures are of significant interest in medicinal chemistry and materials science due to their rigidified conformations and novel electronic properties.

A primary strategy for achieving ring fusion involves the reaction of the aniline's amino group and an ortho C-H bond with bifunctional electrophiles. This approach can lead to the formation of a variety of fused nitrogen-containing heterocycles. For instance, reactions analogous to the classic Skraup or Doebner-von Miller quinoline (B57606) syntheses could be envisioned, where the aniline derivative is treated with α,β-unsaturated carbonyl compounds or their precursors.

Another versatile method for constructing fused rings is through multi-component reactions. A one-pot, three-component synthesis of meta-hetarylanilines has been demonstrated, showcasing the utility of heterocycle-substituted 1,3-diketones in benzannulation reactions. beilstein-journals.org In this type of reaction, the electron-withdrawing nature of the heterocyclic substituent plays a crucial role. beilstein-journals.org By analogy, this compound could participate in similar transformations, where the oxazole moiety influences the regioselectivity of the annulation.

Furthermore, diazotization of the primary amino group of the aniline moiety opens up a plethora of possibilities for intramolecular cyclization reactions. The resulting diazonium salt is a highly reactive intermediate that can be trapped intramolecularly by a suitably positioned nucleophile to form a new heterocyclic ring. This strategy is commonly employed for the synthesis of fused 1,2,3-triazole and 1,2,3-triazinone systems from other aminoheterocycles. nih.govbeilstein-journals.org For example, a tandem diazotization/azo coupling reaction could be explored to generate novel fused systems. beilstein-journals.org

The Pictet-Spengler reaction offers another pathway for the construction of fused ring systems. This reaction involves the condensation of an amine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution. While classically applied to the synthesis of tetrahydroisoquinolines, variations of this reaction using ortho-substituted anilines with tethered triazoles have been used to form triazoloquinoxalines. nih.gov This suggests that with appropriate functionalization, the this compound core could be a substrate for similar transformations.

The following table outlines potential annulation and ring-fusion reactions that could be applied to this compound, based on established synthetic methodologies for analogous compounds.

Table 1: Potential Annulation and Ring-Fusion Reactions

| Starting Material | Reagent(s) | Potential Fused Scaffold | Reaction Type |

|---|---|---|---|

| This compound | 1,3-Diketone, Acid catalyst | Oxazoloquinoline | Condensation/Cyclization |

| This compound | α-Halo ketone, Base | Oxazoloindole | Condensation/Cyclization |

| This compound | Ethyl acetoacetate | 4-Hydroxy-oxazoloquinolin-2-one | Conrad-Limpach reaction |

| This compound | Diethyl malonate | 2,4-Dihydroxy-oxazoloquinoline | Gould-Jacobs reaction |

| 2-Azido-3-(4-methyl-1,3-oxazol-2-yl)aniline | N/A (thermal or photochemical) | Oxazolocarbazole | Nitrene insertion |

| This compound | NaNO₂, HCl then suitable coupling partner | Fused triazole or triazine | Diazotization/Cyclization |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 3-(4-methyl-1,3-oxazol-2-yl)aniline, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR: The proton NMR spectrum provides distinct signals corresponding to each unique proton in the molecule. For instance, in a related aniline (B41778) derivative, the protons of the aniline ring typically appear as multiplets in the aromatic region of the spectrum. rsc.org The methyl group protons on the oxazole (B20620) ring of this compound would be expected to produce a characteristic singlet signal.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom. The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of the carbon atoms, allowing for the identification of aromatic, oxazole ring, and methyl group carbons. For example, in similar aromatic compounds, the carbon atoms of the benzene (B151609) ring show signals in the downfield region. rsc.org

Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methyl (CH₃) | ~2.4 | ~11 |

| Oxazole CH | ~7.5 | ~135 |

| Aniline NH₂ | ~3.8 (broad) | - |

| Aromatic CHs | 6.7 - 7.8 | 113 - 148 |

| Oxazole C-O | - | ~150 |

| Oxazole C=N | - | ~160 |

| Aniline C-N | - | ~147 |

Note: The data in this table is predicted and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

For this compound, high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a commonly employed method. This technique allows for the precise determination of the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. The calculated monoisotopic mass of C₁₀H₁₀N₂O is 174.07932 Da. uni.luuni.lu ESI-MS analysis would be expected to show a prominent peak corresponding to the protonated molecule at approximately m/z 175.08660. uni.luuni.lu

Fragmentation patterns observed in the mass spectrum can provide valuable structural information. The cleavage of the molecule at specific bonds under ionization can help to confirm the connectivity of the aniline and methyl-oxazole moieties.

Table 2: Predicted ESI-MS Adducts for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 175.08660 |

| [M+Na]⁺ | 197.06854 |

| [M+K]⁺ | 213.04248 |

| [M+NH₄]⁺ | 192.11314 |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural features.

Key expected vibrational frequencies include:

N-H stretching: The aniline amine group (NH₂) would show characteristic stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H stretching: Aromatic and methyl C-H stretching vibrations would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=N and C=C stretching: The stretching vibrations of the C=N bond in the oxazole ring and the C=C bonds in the aromatic ring are expected in the 1500-1650 cm⁻¹ region.

C-O stretching: The C-O-C stretching of the oxazole ring would likely be observed in the 1000-1300 cm⁻¹ range.

These characteristic peaks, when observed together, provide strong evidence for the presence of the aniline and methyl-oxazole functionalities within the molecule.

Electronic Spectroscopy (UV-Vis) and Photophysical Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its photophysical properties. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions.

The conjugated system formed by the aniline ring and the oxazole ring will give rise to strong π → π* absorptions in the UV region. The presence of the lone pair of electrons on the nitrogen atom of the aniline group may result in a weaker n → π* transition at a longer wavelength. The position and intensity of these absorption bands can be influenced by the solvent polarity. jmchemsci.com

Chromatographic Techniques for Purity Assessment and Separations

Chromatographic methods are indispensable for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. mdpi.com The retention factor (Rf) value of the compound on a specific stationary phase (e.g., silica (B1680970) gel) with a given mobile phase can be used for its identification.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for the accurate determination of purity and for the quantification of this compound. rrpharmacology.ru By using a suitable column and mobile phase, baseline separation from any impurities can be achieved, allowing for a precise assessment of its purity.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental verification of its molecular formula. For this compound (C₁₀H₁₀N₂O), elemental analysis would determine the percentage by mass of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages should closely match the calculated theoretical values to confirm the empirical and molecular formula of the compound. researchgate.net

Table 3: Theoretical Elemental Composition of this compound (C₁₀H₁₀N₂O)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 10 | 120.1 | 68.95% |

| Hydrogen (H) | 1.008 | 10 | 10.08 | 5.79% |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 16.08% |

| Oxygen (O) | 16.00 | 1 | 16.00 | 9.18% |

| Total | 174.20 | 100.00% |

Note: These are theoretical values. Experimental results should be within an acceptable margin of error.

Computational Chemistry and Theoretical Investigations of Oxazole Aniline Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic structure and predicting the reactivity of oxazole-aniline systems like 3-(4-Methyl-1,3-oxazol-2-yl)aniline. These theoretical methods provide insights into molecular geometries, electronic distributions, and frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Theoretical studies on related oxazole (B20620) and aniline (B41778) derivatives consistently utilize DFT methods, such as B3LYP, with various basis sets (e.g., 6-31G**, 6-311++G(d,p)) to determine optimized geometries and electronic properties. irjweb.comresearchgate.netresearchgate.net For instance, calculations on N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine revealed a HOMO-LUMO energy gap (ΔE) of 4.8435 eV, which is a key indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap generally implies higher reactivity. irjweb.com

The energies of HOMO and LUMO are critical parameters. E_HOMO relates to the molecule's ability to donate electrons, while E_LUMO indicates its capacity to accept electrons. researchgate.net These values are used to calculate several global reactivity descriptors:

Ionization Potential (I): I ≈ -E_HOMO

Electron Affinity (A): A ≈ -E_LUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Electrophilicity Index (ω): ω = χ² / (2η)

These descriptors help in correlating the molecular structure with its observed chemical behavior, such as its interaction with other molecules or surfaces. researchgate.net For example, in studies of corrosion inhibitors, a high E_HOMO and low E_LUMO are desirable, as they suggest a greater tendency for the molecule to adsorb onto a metal surface by donating and accepting electrons. researchgate.netresearchgate.net

| Parameter | Description | Relevance to Reactivity |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher values suggest greater reactivity as a nucleophile. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower values suggest greater reactivity as an electrophile. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | A small gap indicates high polarizability and chemical reactivity, and low kinetic stability. irjweb.com |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. |

| Electronegativity (χ) | A measure of the power of an atom or molecule to attract electrons. | Determines the nature of chemical bonds and interaction forces. |

| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | "Hard" molecules have a large energy gap; "soft" molecules have a small energy gap. |

Molecular Modeling and Dynamics Simulations for Interaction Studies

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to investigate how oxazole-aniline systems interact with biological targets or other materials at an atomic level. These methods provide a dynamic view of the binding modes, stability, and intermolecular forces driving these interactions. rsc.orgajchem-a.com

Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex. ekb.eg Docking studies are crucial in drug design for identifying potential binding affinities and mechanisms of action. For example, modeling studies on various oxazole derivatives have been used to predict their binding potency within the active sites of enzymes like cyclooxygenase (COX-1 and COX-2) and VEGFR-2. rsc.orgekb.egnih.gov These studies identify key amino acid residues that stabilize the ligand in the binding pocket through interactions such as hydrogen bonds and steric or electrostatic forces. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations build upon docking results by simulating the movement of atoms and molecules over time. This provides insights into the stability of the ligand-receptor complex, conformational changes, and the role of solvent molecules. ajchem-a.com MD simulations on imidazolo-triazole complexes, for instance, used parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Solvent Accessible Surface Area (SASA) to confirm the stability of the ligand binding. ajchem-a.com Lower SASA values in the complex compared to the apoenzyme suggest higher stability. ajchem-a.com

For oxazole-aniline systems, these simulations can elucidate:

Binding Stability: By tracking the RMSD of the ligand and protein over the simulation time. A stable RMSD indicates a stable binding mode. ajchem-a.com

Key Interactions: Identifying persistent hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the oxazole-aniline core and the target.

Conformational Changes: Observing how the ligand and protein adapt to each other upon binding.

While specific MD studies on this compound were not found, research on related structures like benzoxazole (B165842) and oxadiazole derivatives demonstrates the utility of these methods. rsc.orgnih.gov For example, MD simulations were used to understand the binding modes of benzoxazole derivatives to the VEGFR-2 kinase, a target in cancer therapy, and to confirm the stability of oxadiazole derivatives in the active site of GSK-3β, a target for Alzheimer's disease. rsc.orgnih.gov

In Silico Structure-Activity Relationship (SAR) Analysis and Predictive Modeling

In silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to correlate the chemical structure of compounds with their biological activity. mdpi.comresearchgate.net These predictive models are essential in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced potency. nih.gov

QSAR Model Development: QSAR models are built by establishing a mathematical relationship between a set of molecular descriptors (independent variables) and the measured biological activity (dependent variable). itmedicalteam.pl The process involves:

Data Collection: Gathering a dataset of compounds with known activities. For oxazole systems, this has included anti-viral, anti-bacterial, and anti-cancer activities. researchgate.netnih.gov

Descriptor Calculation: Computing various molecular descriptors for each compound. These can include constitutional, topological, geometric, and electronic properties (often derived from quantum chemical calculations as in section 5.1). researchgate.net

Model Building: Using statistical methods like Partial Least Squares (PLS) regression or machine learning algorithms like Artificial Neural Networks (ANN) to create the model. itmedicalteam.pl

Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external test sets. A high coefficient of determination (q² or R²) indicates a robust and predictive model. itmedicalteam.plnih.gov

For example, a QSAR study on oxazole derivatives to identify anti-Varicella zoster virus (VZV) agents developed highly predictive models (q² = 0.87-0.9), which were then used to screen a virtual library and identify promising new compounds. nih.gov Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to benzoxazole and oxadiazole derivatives to understand the relationship between 3D structural features and anticancer or anti-Alzheimer's activity. rsc.orgrsc.org The contour maps generated from these models provide a visual guide for designing more potent inhibitors. rsc.org

Predictive Modeling for Oxazole-Aniline Systems: For a compound like this compound, QSAR models could be developed to predict its activity in various contexts, such as enzyme inhibition or as an antimicrobial agent. The models would help identify which structural modifications to the aniline or oxazole rings might enhance its desired biological effect. The reliability of such a model depends on its applicability domain (AD), which ensures that predictions are made only for compounds similar to those in the training set. nih.gov

| Modeling Technique | Description | Application Example for Oxazole Systems |

| QSAR | Correlates molecular descriptors with biological activity using statistical methods. | Predicting anti-VZV activity of oxazole derivatives. nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Uses 3D molecular fields (steric, electrostatic) to relate structure to activity. | Generating models for benzoxazole derivatives as anticancer agents. rsc.org |

| Machine Learning (e.g., ANN) | Employs algorithms to learn complex patterns in data for predictive modeling. | Developing QSAR models for oxadiazoles (B1248032) against Staphylococcus aureus. itmedicalteam.pl |

| Applicability Domain (AD) | Defines the chemical space in which a QSAR model provides reliable predictions. | Ensuring the reliability of predictions for novel oxadiazole inhibitors of GSK-3β. nih.gov |

Mechanistic Insights through Computational Reaction Pathway Analysis

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis and transformation of oxazole-aniline systems. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the most likely reaction pathways.

Retrosynthetic Analysis and Pathway Design: The concept of retrosynthesis, breaking down a target molecule into simpler precursors, is now heavily supported by computational tools. nih.govfrontiersin.org Computer-assisted synthesis design programs use databases of known reactions and reaction rules, often enhanced by machine learning, to propose plausible synthetic routes. nih.gov For a target like this compound, such programs could suggest various pathways, for instance, by forming the oxazole ring from a precursor already containing the aniline moiety, or by attaching the aniline group to a pre-formed oxazole ring.

Investigating Reaction Mechanisms: DFT calculations are used to model the energetics of a proposed reaction step-by-step. This involves:

Geometry Optimization: Calculating the lowest energy structures for reactants, products, intermediates, and transition states.

Frequency Calculations: Confirming that reactants and products are energy minima (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).

Activation Energy Calculation: The energy difference between the reactants and the transition state determines the kinetic feasibility of a reaction step.

Studies on the excited-state dynamics of the parent oxazole molecule have used dynamic simulations to explore photochemical reactions. researchgate.netiaea.org These simulations show that upon UV excitation, oxazole can undergo ultrafast ring-opening and ring-closure processes, leading to intermediates that are involved in phototranspositions. iaea.org While these studies focus on photochemical reactions, the same theoretical principles apply to thermal synthetic reactions, such as the well-known van Leusen oxazole synthesis, which is a key method for preparing oxazole-based compounds. nih.gov

Though specific computational analyses for the synthesis of this compound are not detailed in the available literature, the general methods for analyzing organic reaction mechanisms are well-established. youtube.comyoutube.comyoutube.com These computational approaches can clarify reaction regioselectivity, stereoselectivity, and the influence of catalysts or substituents on the reaction outcome.

Theoretical Studies on Adsorption and Interfacial Phenomena (e.g., Corrosion Inhibition)

Theoretical studies, combining quantum chemical calculations and molecular dynamics simulations, are instrumental in understanding the adsorption of organic molecules on metal surfaces, a key process in phenomena like corrosion inhibition. researchgate.net Oxazole derivatives are recognized as promising and effective corrosion inhibitors, particularly for steel in acidic environments, due to their unique chemical structure containing electron-rich oxygen and nitrogen atoms. researchgate.netkoreascience.kr

Quantum Chemical Insights into Adsorption: DFT calculations are used to model the interaction between an inhibitor molecule, such as an oxazole-aniline derivative, and a metal surface (often represented by a small cluster of metal atoms, e.g., Fe). researchgate.net These calculations elucidate the nature of the adsorption.

Electronic Parameters: As discussed in section 5.1, parameters like E_HOMO, E_LUMO, and the HOMO-LUMO gap (ΔE) are correlated with inhibition efficiency. A high E_HOMO facilitates electron donation from the inhibitor to the vacant d-orbitals of the metal, while a low E_LUMO allows for back-donation from the metal to the inhibitor. This two-way charge transfer strengthens the adsorption bond. researchgate.netresearchgate.net

Adsorption Energy (E_ads): The calculated energy released upon adsorption indicates the strength and spontaneity of the process. More negative values suggest stronger and more stable adsorption.

Fukui Functions: These calculations identify the specific atoms within the molecule that are most likely to be involved in nucleophilic (electron-donating) and electrophilic (electron-accepting) attacks, pinpointing the active adsorption sites. researchgate.net

Molecular Dynamics Simulations of the Interface: MD simulations model the behavior of many inhibitor molecules and solvent (e.g., water and acid ions) at the metal-solution interface. These simulations provide a dynamic picture of how the inhibitor molecules arrange themselves on the surface to form a protective film. nih.gov

Adsorption Orientation: MD simulations can show whether the inhibitor adsorbs parallel or perpendicular to the surface. A parallel orientation, often achieved through pi-stacking of aromatic rings like the aniline part, can cover a larger surface area and provide better protection. researchgate.net

Binding Energy: The interaction energy between the inhibitor and the metal surface can be calculated from the simulation trajectory, providing another measure of adsorption strength.

Solvent Effects: These simulations explicitly include the role of water molecules, showing how the inhibitor displaces water from the surface, a crucial step in preventing corrosion. nih.gov

For oxazole-aniline systems, the presence of the aniline ring, the oxazole ring, and heteroatoms (N, O) provides multiple active centers for adsorption onto a metal surface. researchgate.netkoreascience.kr Theoretical studies on similar heterocyclic compounds have shown that adsorption can be a mix of physisorption (electrostatic interactions) and chemisorption (covalent bond formation), with the latter providing stronger inhibition. nih.gov The standard free energy of adsorption (ΔG_ads) can distinguish between these modes; values around -20 kJ/mol suggest physisorption, while values of -40 kJ/mol or more negative indicate chemisorption. nih.gov

| Computational Method | Information Gained | Relevance to Corrosion Inhibition |

| DFT (Quantum Chemistry) | E_HOMO, E_LUMO, ΔE, dipole moment, atomic charges, Fukui indices, Adsorption Energy. researchgate.netresearchgate.net | Predicts the molecule's tendency to donate/accept electrons to/from the metal surface, identifying active centers and adsorption strength. |

| MD Simulations | Adsorption orientation, interaction/binding energy, radial distribution function, protective film formation. nih.gov | Visualizes how inhibitors form a protective layer, their orientation on the surface, and the stability of this film over time. |

| Langmuir Adsorption Isotherm | A model used to describe the relationship between inhibitor concentration and surface coverage, often supported by theoretical findings. researchgate.net | Helps to understand the mechanism of adsorption from experimental data, which can be corroborated by computational results. |

Exploration of Biological Activities and Mechanistic Insights in Vitro Contexts

Anti-cancer Activity and Molecular Target Engagement (In Vitro Studies)

The oxazole (B20620) core, a key feature of 3-(4-Methyl-1,3-oxazol-2-yl)aniline, is a recognized pharmacophore in the development of novel anti-cancer agents. biointerfaceresearch.com Research into derivatives of this compound has shown significant anti-proliferative and cytotoxic effects against various cancer cell lines.

In Vitro Anti-Proliferative and Cytotoxicity Assays on Cancer Cell Lines

Derivatives of the core structure have been synthesized and evaluated for their potential as antitumor agents. For instance, a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives were designed and tested for their antiproliferative activity. nih.gov One compound in this series demonstrated significant cytotoxicity against MCF-7 and B16-F10 cancer cell lines, with IC₅₀ values of 1.88 ± 0.11 and 2.12 ± 0.15 μM, respectively. nih.gov

Similarly, novel 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivatives have been synthesized and evaluated for their in vitro cytotoxicity against the human glioma U87 MG cell line. wjarr.com Certain compounds in this series exhibited excellent anti-cancer activity, with IC₅₀ values as low as 18.50 µM, comparable to the standard drug Carmustine. wjarr.com

Another study focused on pyrazolo[3,4-b]pyridine derivatives, which also incorporate a structure related to the core aniline (B41778) compound. These were found to possess anticancer activity, with some substitutions on the pyridine (B92270) ring enhancing this effect. nih.gov The design of these molecules often involves a molecular hybridization approach, combining different pharmacologically active moieties to create more potent compounds. biointerfaceresearch.com

Table 1: In Vitro Anti-Proliferative Activity of Related Aniline Derivatives

| Compound Series | Cancer Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives | MCF-7 | 1.88 ± 0.11 | nih.gov |

| B16-F10 | 2.12 ± 0.15 | nih.gov | |

| 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivatives | Human glioma U87 MG | 18.50 | wjarr.com |

Enzyme Inhibition Studies (e.g., EGFR, LSD1, Carbonic Anhydrase) and Selectivity Profiles

The mechanism of anti-cancer action for many of these aniline derivatives involves the inhibition of key enzymes that regulate cell growth and proliferation. For example, some N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2). nih.gov One particular compound displayed an IC₅₀ of 0.98 ± 0.06 μM against CDK2/cyclin E. nih.gov Molecular docking studies have helped to elucidate the binding models of these compounds within the active site of enzymes like CDK2. nih.gov

In a similar vein, novel 4-anilinoquinazoline (B1210976) derivatives have been designed and evaluated as potential anticancer agents, with some showing effective binding to both EGFR and VEGFR-2. Additionally, N-benzyl and N-allyl aniline derivatives have demonstrated potent inhibitory activity against carbonic anhydrases (hCAs) and acetylcholinesterase (AChE), with molecular docking studies revealing strong binding affinities. researchgate.net

Antimicrobial Efficacy (In Vitro Studies)

Beyond their anti-cancer potential, derivatives of this compound have also been investigated for their antimicrobial properties. The oxazole ring is a versatile scaffold that has been incorporated into various compounds with demonstrated activity against a range of pathogens. researchgate.net

Evaluation against Bacterial Pathogens

Several studies have highlighted the antibacterial potential of aniline and oxazole derivatives. For instance, a series of N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives were synthesized and tested against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net Certain compounds in this series were found to be more effective than others. researchgate.net

In another study, trifluoro-anilines demonstrated both antibacterial and antibiofilm properties against Vibrio parahaemolyticus and Vibrio harveyi. nih.gov The minimum inhibitory concentrations (MIC) for these compounds were as low as 50 µg/mL. nih.gov Furthermore, some N-{4-[(4-chlorophenyl)sulfonyl]benzoyl}-L-valine derivatives, which include an oxazole moiety, have shown antimicrobial activity against Gram-positive bacterial strains. nih.gov

Table 2: In Vitro Antibacterial Activity of Related Aniline and Oxazole Derivatives

| Compound/Derivative Series | Bacterial Strain(s) | Activity/MIC | Reference |

|---|---|---|---|

| N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives | Staphylococcus aureus, Escherichia coli | Effective against both Gram-positive and Gram-negative bacteria | researchgate.net |

| Trifluoro-anilines | Vibrio parahaemolyticus, Vibrio harveyi | MIC of 50 µg/mL | nih.gov |

| N-{4-[(4-chlorophenyl)sulfonyl]benzoyl}-L-valine derivatives | Gram-positive bacterial strains | Exhibited antimicrobial activity | nih.gov |

| Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | S. epidermidis 756, B. subtilis ATCC 6683 | MIC = 56.2 μg/mL | mdpi.com |

Assessment against Fungal Strains

The antifungal potential of oxazole derivatives has also been a subject of investigation. For example, certain 1,3-oxazole derivatives have demonstrated antifungal action against Candida albicans. nih.govmdpi.com One study found that a specific 1,3-oxazole containing a phenyl group at the 5-position was effective against a C. albicans strain. nih.gov Another derivative, ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate, also showed activity against C. albicans with a MIC of 14 μg/mL. mdpi.com

A novel triazole antifungal, PC945, which incorporates an oxolane ring (a related five-membered heterocycle), has shown potent, broad-spectrum antifungal activity against various pathogenic fungi, including Aspergillus fumigatus, Aspergillus terreus, Trichophyton rubrum, and various Candida species. nih.gov

Investigations into Antiviral Potential

The exploration of oxazole derivatives has extended to their potential as antiviral agents. A study on new oxazoline (B21484) derivatives identified compounds with potent inhibitory activity against poliovirus. nih.govnih.gov Through screening an in-house chemical library, researchers identified initial hits that were active at submicromolar concentrations. nih.govnih.gov Further synthesis and structure-activity relationship studies led to the discovery of even more active derivatives against various poliovirus strains. nih.govnih.gov Time-of-addition experiments suggested that some of these compounds may act at an early stage of viral replication. nih.gov

Anti-inflammatory and Analgesic Research (In Vitro Models)

The oxazole ring is a key structural motif in many compounds with demonstrated biological activities, including anti-inflammatory and analgesic properties. researchgate.net Research into derivatives of oxazole has shown their potential as therapeutic agents for various medical conditions. researchgate.net While direct in vitro anti-inflammatory and analgesic data for this compound is not extensively available in the reviewed literature, the broader class of oxazole and aniline derivatives has been the subject of significant investigation.

Studies on related heterocyclic compounds, such as 1,3,4-oxadiazole (B1194373) derivatives, have demonstrated notable anti-inflammatory activity in vitro. For instance, in a human red blood cell (HRBC) membrane stabilization assay, a method used to assess anti-inflammatory potential, certain 1,3,4-oxadiazole derivatives exhibited significant protection against hemolysis. researchgate.net Specifically, compounds like 2-(5-bromo-2-(trifluoromethoxy)phenyl)-5-p-tolyl-1,3,4-oxadiazole and 2-(5-bromo-2-(trifluoromethoxy)phenyl)-5-phenyl-1,3,4-oxadiazole showed high percentages of protection, comparable to the standard drug diclofenac (B195802) sodium. researchgate.net Another study on 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone found that these compounds were effective inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapy. nih.gov These derivatives showed better inhibition of the COX-2 isoform than the reference drug Meloxicam. nih.gov

Similarly, research on new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles revealed significant analgesic effects in writhing tests. nih.gov Several of these synthesized compounds demonstrated antinociceptive effects comparable to indomethacin. nih.gov Furthermore, 1,2,4-triazole (B32235) derivatives have also been reported to possess both analgesic and anti-inflammatory properties in various in vitro and in vivo models. nih.gov

These findings from related heterocyclic structures suggest that the oxazole-aniline scaffold, as present in this compound, holds promise for anti-inflammatory and analgesic activities. The general principle of molecular hybridization, combining different pharmacologically active moieties, has been a successful strategy in designing new therapeutic agents. nih.gov

Immunomodulatory Properties (In Vitro Assays)

The immunomodulatory potential of oxazole derivatives is an emerging area of research. A study on a specific 1,2,4-oxadiazole (B8745197) derivative, N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine, demonstrated its ability to modulate macrophage polarization in vitro. nih.gov Macrophages are key cells of the immune system that can adopt different functional phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory/pro-tumoral (M2). The study found that this oxadiazole derivative could polarize murine bone marrow-derived macrophages (BMDMs) towards the M1 phenotype. nih.gov This polarization was accompanied by an increase in the production of the pro-inflammatory cytokine TNF-α. nih.gov

Furthermore, when BMDMs were exposed to supernatants from melanoma cells, the presence of the 1,2,4-oxadiazole derivative enhanced the shift towards an M1 phenotype, as evidenced by increased levels of nitrite (B80452), TNF-α, and IL-12. nih.gov This suggests that the compound may have a synergistic effect with other stimuli in promoting a pro-inflammatory immune response. The ability to modulate macrophage polarization is a significant finding, as it has implications for cancer immunotherapy, where shifting the tumor microenvironment towards an anti-tumoral M1 state is a key therapeutic goal. nih.gov

While this research was conducted on a 1,2,4-oxadiazole, the findings highlight the potential of the broader class of oxazole-containing compounds to interact with and modulate immune cell functions. The specific immunomodulatory properties of this compound have not been explicitly detailed in the available literature, but the precedent set by related structures warrants further investigation into its potential effects on immune cells.

Other Bioactivity Profiles (e.g., Antioxidant, Larvicidal Properties)

Beyond anti-inflammatory and immunomodulatory activities, oxazole and isoxazole (B147169) derivatives have been explored for other bioactivities, including antioxidant and larvicidal properties.

Antioxidant Activity: Several studies have investigated the antioxidant potential of compounds containing oxazole or related five-membered heterocyclic rings. For instance, a novel synthesized compound, 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, was screened for its in vitro antioxidant activity using DPPH (1,1-diphenyl-2-picrylhydrazyl) and nitric oxide free radical scavenging assays. japsonline.com The results indicated that this compound possessed superior DPPH scavenging ability compared to the synthetic antioxidant butylated hydroxytoluene (BHT) and was comparable to ascorbic acid. japsonline.com

Another study on N-([1, 3, 4-Oxadiazino [6, 5-b] substituted indol-2-yl methyl) aniline derivatives also reported antioxidant activity. thepharmajournal.com The evaluation using the standard DPPH assay method revealed that several of the synthesized compounds were potent antioxidants. thepharmajournal.com Similarly, research on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides demonstrated their capacity to interact with the stable free radical DPPH. nih.gov

Larvicidal Activity: Derivatives of heterocyclic compounds have also shown promise as larvicidal agents. A study on 2-aryl-2,3-dihydroquinazolin-4-ones, which share a heterocyclic structure, demonstrated their larvicidal activity against the malaria vector Anopheles arabiensis. nih.govconicet.gov.ar Furthermore, quantitative structure-activity relationship (QSAR) and docking studies on a series of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids indicated that certain structural modifications, such as the inclusion of larger hydrophobic substituents like biphenyl (B1667301) groups, could enhance their larvicidal activity against Aedes aegypti mosquitos. researchgate.netscielo.br

These findings underscore the diverse biological potential of the oxazole scaffold and its derivatives, suggesting that this compound could also exhibit a range of bioactivities worthy of further exploration.

Structure-Activity Relationship (SAR) Investigations for Bioactive Oxazole-Aniline Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For oxazole-aniline derivatives and related heterocyclic compounds, several SAR investigations have provided valuable insights into the structural features that govern their bioactivities.

For anti-inflammatory activity, the introduction of a 1,3-oxazole ring has been shown to significantly increase the activity of the derived molecules. In a series of oxazole-benzamide inhibitors of the bacterial cell division protein FtsZ, modifications to the oxazole scaffold led to potent anti-staphylococcal activity.

In the context of antioxidant activity, studies on N-([1, 3, 4-Oxadiazino [6, 5-b] substituted indol-2-yl methyl) aniline have indicated that the presence of electron-withdrawing groups, such as halogens, on the aromatic ring tends to favor antioxidant activity. thepharmajournal.com Similarly, for N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, the nature of the substituent on the aryl ring significantly influenced their interaction with DPPH radicals. nih.gov For instance, nitrones with 4-fluorophenyl, 2,4-difluorophenyl, and 4-fluoro-3-methylphenyl motifs exhibited higher DPPH interaction compared to the one with an unfunctionalized phenyl group. nih.gov

Regarding larvicidal activity, QSAR studies on 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids revealed that larger, more hydrophobic substituents on the 1,2,4-oxadiazole ring, such as biphenyl groups, improve larvicidal efficacy. scielo.br In another study on 2-aryl-2,3-dihydroquinazolin-4-ones, the nature and position of substituents on the aryl ring played a significant role in their larvicidal action. For example, a trifluoromethoxy group at the 4-position of the aryl ring enhanced activity, while a hydroxyl group at the same position was detrimental. conicet.gov.ar

These SAR studies highlight the importance of the specific substitution patterns on the aromatic and heterocyclic rings in determining the biological activity of these classes of compounds. Such insights are invaluable for the rational design of new, more potent derivatives of this compound for various therapeutic applications.

Applications As Precursors and Intermediates in Organic Synthesis

Building Blocks for Advanced Pharmaceutical Intermediates

The inherent biological relevance of both aniline (B41778) and oxazole (B20620) scaffolds positions 3-(4-Methyl-1,3-oxazol-2-yl)aniline as a valuable starting material in medicinal chemistry. Aniline derivatives are integral to the structure of numerous pharmaceuticals, and the oxazole ring is a recognized pharmacophore found in various bioactive compounds.

Notably, this compound is a key intermediate in the synthesis of a novel class of kinase inhibitors. nih.gov Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in a variety of diseases, including cancer. nih.govmdpi.com The development of kinase inhibitors is therefore a major focus of modern drug discovery. mdpi.com

The synthesis of these inhibitors often involves the strategic modification of the aniline group of this compound to introduce various pharmacophoric elements that enhance binding affinity and selectivity for the target kinase. For instance, the aniline nitrogen can be acylated or alkylated to introduce side chains that interact with specific amino acid residues in the kinase active site.

Table 1: Examples of Pharmaceutical Intermediates Derived from Aniline and Oxazole Scaffolds

| Intermediate Class | Therapeutic Target | Reference |

| Anilinoquinazolines | EGFR, VEGFR | mdpi.com |

| Oxazolo[5,4-d]pyrimidines | VEGFR-2 | elsevierpure.com |

| N-(1H-Benzo[d]imidazol-2-yl) acetamides | Anticancer Agents | elsevierpure.com |

Synthesis of Dyes, Pigments, and Optical Materials

The primary amino group in this compound makes it a suitable candidate for the synthesis of azo dyes. Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), represent the largest and most versatile class of synthetic colorants. unb.canih.gov The general synthesis involves the diazotization of a primary aromatic amine, such as this compound, followed by coupling with an electron-rich coupling component. unb.canih.gov

The diazotization step, carried out in the presence of a cold, acidic solution of sodium nitrite (B80452), converts the amino group into a highly reactive diazonium salt. This salt then undergoes an electrophilic substitution reaction with a coupling partner, which can be a phenol, an aniline derivative, or another aromatic compound, to form the colored azo compound. unb.ca The specific color of the resulting dye is determined by the electronic properties of both the diazonium salt and the coupling component.

While specific examples of azo dyes synthesized directly from this compound are not extensively documented in publicly available literature, the fundamental reactivity of the aniline group strongly suggests its utility in this application. The presence of the oxazole ring could also influence the photophysical properties of the resulting dyes, potentially leading to novel colors or enhanced stability.

Furthermore, the structural motifs present in this compound are found in compounds investigated for their nonlinear optical (NLO) properties. For instance, derivatives of 1,2,4-triazole (B32235), which share structural similarities with the oxazole ring, have been studied for their potential in optoelectronic applications. zsmu.edu.ua The combination of an electron-donating aniline group and an electron-accepting heterocyclic system can lead to significant intramolecular charge transfer, a key requirement for NLO activity.

Table 2: General Steps in Azo Dye Synthesis

| Step | Description | Reagents |

| 1. Diazotization | Conversion of the primary aromatic amine to a diazonium salt. | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) |

| 2. Coupling | Reaction of the diazonium salt with a coupling component. | Phenols, Anilines, etc. |

Precursors for Polymer and Material Science Applications

The bifunctional nature of this compound, possessing both a reactive amino group and a stable heterocyclic ring, makes it a promising monomer for the synthesis of novel polymers. Aniline and its derivatives are well-known precursors for the production of polyanilines, a class of conducting polymers with applications in sensors, electrochromic devices, and corrosion protection. ossila.comresearchgate.net

The polymerization of aniline derivatives can be achieved through chemical or electrochemical oxidation. researchgate.net The resulting polymers consist of repeating aniline units, and their properties can be tuned by the nature of the substituents on the aniline ring. The incorporation of the 4-methyl-1,3-oxazol-2-yl group into a polyaniline backbone could impart unique thermal, optical, and electronic properties to the resulting material.

Furthermore, the amino group of this compound can participate in polycondensation reactions with diacyl chlorides or dicarboxylic acids to form polyamides. Polyamides are a major class of high-performance polymers known for their excellent mechanical strength and thermal stability. The rigid oxazole ring in the polymer backbone could enhance the thermal resistance and modify the solubility and processing characteristics of the polyamide.

While specific research on polymers derived from this compound is limited, the fundamental principles of polymer chemistry suggest its potential as a valuable monomer for creating new materials with tailored properties.

Table 3: Potential Polymer Types from this compound

| Polymer Type | Polymerization Method | Potential Properties |

| Polyaniline derivative | Oxidative Polymerization | Electrical conductivity, Electrochromism |

| Polyamide | Polycondensation | High thermal stability, Mechanical strength |

Future Research Directions and Emerging Opportunities

Innovations in Green and Sustainable Synthetic Methodologies

The future synthesis of 3-(4-Methyl-1,3-oxazol-2-yl)aniline will likely be driven by the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. Traditional methods for synthesizing oxazole (B20620) derivatives can involve harsh reagents and generate significant waste. ijpsonline.com Future research is expected to focus on developing more sustainable and efficient synthetic routes.

Key areas for innovation include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

Catalytic Approaches: The use of novel catalysts, including biocatalysts and nanocatalysts, can lead to higher yields and selectivity under milder reaction conditions. ijpsonline.com

One-Pot Reactions: Designing multi-component reactions where reactants are converted to the final product in a single step can improve efficiency and reduce waste. researchgate.net

Benign Solvents: The replacement of volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a critical aspect of sustainable synthesis. researchgate.net

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, increased yields, and enhanced reaction rates. |

| Catalytic Methods (e.g., metal-based, organocatalysts) | High selectivity, milder reaction conditions, and potential for asymmetric synthesis. |

| One-Pot Multi-component Reactions | Increased efficiency, reduced waste generation, and simplified purification processes. |

| Use of Green Solvents (e.g., water, ionic liquids) | Reduced environmental impact and improved safety profiles. |

Deeper Mechanistic Elucidation of Biological and Material Interactions

A thorough understanding of how this compound interacts with biological systems and material interfaces at a molecular level is crucial for its rational design and application. The oxazole ring, with its nitrogen and oxygen heteroatoms, can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for molecular recognition. tandfonline.comsemanticscholar.org

Future research should aim to:

Identify Biological Targets: Employing techniques like affinity chromatography and proteomics to identify the specific enzymes, receptors, or other biomolecules that interact with this compound.

Characterize Binding Modes: Utilizing biophysical methods such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and isothermal titration calorimetry (ITC) to determine the precise binding orientation and affinity of the compound to its biological targets.

Investigate Structure-Activity Relationships (SAR): Systematically modifying the chemical structure of this compound and evaluating the effects of these changes on its biological activity to build comprehensive SAR models. semanticscholar.org

Probe Material Interactions: For applications in materials science, it will be essential to study the compound's interactions with polymer matrices, nanoparticles, or other surfaces to understand its role in modifying material properties.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and discovery of new molecules. These computational tools can analyze vast datasets to identify patterns and predict the properties of novel compounds, thereby accelerating the research and development process.

In the context of this compound, AI and ML can be applied to:

De Novo Design: Generate novel derivatives of this compound with optimized properties for specific applications.

Virtual Screening: Screen large virtual libraries of related compounds to identify those with the highest probability of desired biological activity or material properties.

QSAR Modeling: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of new analogs based on their chemical structure.

ADMET Prediction: Predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates derived from this scaffold, reducing the likelihood of late-stage failures in drug development.

Exploration of Novel Therapeutic and Industrial Applications

The versatile structure of this compound opens the door to a wide range of potential applications. The oxazole moiety is a key component in many existing drugs, suggesting that this compound could serve as a valuable building block for new therapeutic agents. researchgate.netnih.gov

Potential therapeutic areas for investigation include:

Anticancer Agents: Many oxazole derivatives exhibit potent anticancer activity. researchgate.net Future research could explore the potential of this compound derivatives as inhibitors of cancer-related enzymes or as cytotoxic agents.

Antimicrobial Agents: The oxazole scaffold is present in some antimicrobial drugs. nih.gov Derivatives of this compound could be developed to combat bacterial and fungal infections.

Anti-inflammatory Drugs: Certain oxazole-containing compounds have demonstrated anti-inflammatory properties. nih.gov This suggests a potential avenue for developing new treatments for inflammatory diseases.

In the industrial sector, potential applications include:

Organic Electronics: The aromatic and heterocyclic nature of the molecule suggests potential use in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Corrosion Inhibitors: Heterocyclic compounds are often effective corrosion inhibitors for metals. The nitrogen and oxygen atoms in the oxazole ring could chelate with metal surfaces, forming a protective layer.

Polymer Additives: The compound could be explored as an additive to modify the properties of polymers, such as thermal stability, UV resistance, or conductivity.

| Potential Application | Rationale based on the Structure of this compound |

| Therapeutic | |

| Anticancer | The oxazole ring is a known pharmacophore in many anticancer agents. |

| Antimicrobial | The heterocyclic nature of the oxazole ring is common in antimicrobial compounds. |

| Anti-inflammatory | Aniline (B41778) and oxazole moieties are found in various anti-inflammatory drugs. |

| Industrial | |

| Organic Electronics | The conjugated π-system of the molecule could impart useful electronic properties. |

| Corrosion Inhibition | The heteroatoms (N, O) can coordinate with metal surfaces to form a protective film. |

| Polymer Science | Can be used as a monomer or additive to enhance polymer properties. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Methyl-1,3-oxazol-2-yl)aniline, and how are reaction conditions optimized?

- Methodology :

- Microwave-assisted synthesis : Use microwave irradiation to accelerate cyclization reactions between aniline precursors and oxazole-forming reagents (e.g., aldehydes and ammonia derivatives). Monitor reaction progress via thin-layer chromatography (TLC) .

- Classical methods : Employ stepwise condensation reactions, such as coupling 4-methyl-1,3-oxazole-2-carboxylic acid derivatives with aniline under acidic or basic catalysis. Optimize temperature (60–100°C) and solvent polarity (e.g., ethanol or DMF) to enhance yield .

- Purification : Use column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (≥95%) .

Q. How can the compound’s structural identity and purity be validated?

- Methodology :

- Spectroscopy : Obtain - and -NMR spectra (in DMSO-d6 or CDCl3) to confirm substituent positions. Compare chemical shifts with computational predictions (e.g., DFT) .

- Mass spectrometry : Use high-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ = 191.09 Da) and isotopic patterns .

- Elemental analysis : Match experimental C, H, N, and O percentages with theoretical values (tolerance ≤0.4%) .

Q. What are the key stability considerations for handling this compound?

- Methodology :

- Light sensitivity : Store the compound in amber vials under inert gas (N2 or Ar) to prevent photodegradation .

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Avoid prolonged heating above 150°C .

- Hygroscopicity : Use dynamic vapor sorption (DVS) to assess moisture uptake. Store in a desiccator with silica gel .

Advanced Research Questions

Q. How can regioselectivity challenges in oxazole ring functionalization be addressed?

- Methodology :

- Directed ortho-metalation : Use lithiating agents (e.g., LDA) with directing groups (e.g., -NH2) to control substitution sites .

- Computational modeling : Apply DFT calculations (e.g., Gaussian 16) to predict reactive sites based on frontier molecular orbitals (HOMO/LUMO) .

- Isomer characterization : Separate regioisomers via preparative HPLC and confirm structures via single-crystal X-ray diffraction .

Q. How can contradictions in spectroscopic data (e.g., unexpected -NMR splitting) be resolved?

- Methodology :

- Variable-temperature NMR : Identify dynamic processes (e.g., rotational barriers) by acquiring spectra at 25°C and −40°C .

- Crystallographic validation : Refine the crystal structure using SHELXL (e.g., hydrogen bonding networks may explain splitting patterns) .

- Cross-validation : Compare experimental data with synthetic intermediates to rule out impurities .

Q. What strategies are effective for studying the compound’s potential bioactivity?

- Methodology :

- Enzyme inhibition assays : Screen against targets like p38 MAP kinase using fluorescence polarization or radiometric assays. Use SB-202190 (a known inhibitor) as a positive control .

- Cellular uptake studies : Label the compound with or fluorescent tags (e.g., FITC) to monitor intracellular localization via confocal microscopy .

- Toxicity profiling : Perform MTT assays on human cell lines (e.g., HEK293) to assess IC50 values .

Q. How can computational models predict reactivity or intermolecular interactions?

- Methodology :

- Molecular docking : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes). Validate with free-energy perturbation (FEP) calculations .

- Reactivity descriptors : Calculate Fukui indices (electrophilicity/nucleophilicity) using Gaussian 16 to predict reaction sites .

- Crystal packing analysis : Use Mercury software to analyze intermolecular interactions (e.g., π-π stacking) from CIF files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.